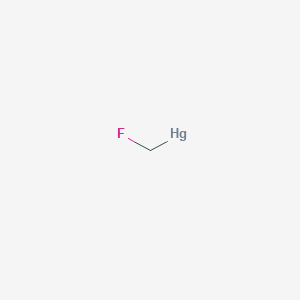
6-Propyl-2h-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a member of the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions
6-Propyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of 5-hydroxyoctanoic acid under acidic conditions to form the lactone ring . Another method includes the hydroalkoxylation of γ-hydroxy olefins using platinum or lanthanide triflates as catalysts . These reactions typically require mild to moderate temperatures and can be carried out in various solvents, including room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the cyclization of 5-hydroxyoctanoic acid is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
6-Propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and open-chain compounds.
科学的研究の応用
6-Propyl-2H-pyran-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Propyl-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . In biological systems, it may inhibit specific enzymes or proteins, leading to its observed bioactive effects . The exact molecular pathways are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
類似化合物との比較
6-Propyl-2H-pyran-2-one is similar to other lactones such as δ-decalactone and γ-octalactone. it is unique due to its specific structure and aroma profile .
Similar Compounds
δ-Decalactone: Known for its peach-like aroma.
γ-Octalactone: Known for its creamy, coconut-like aroma.
These compounds share similar chemical structures but differ in their sensory properties and specific applications in the flavor and fragrance industry .
特性
CAS番号 |
5247-93-8 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
6-propylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
InChIキー |
DIYWMJFAVIYCGH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)











